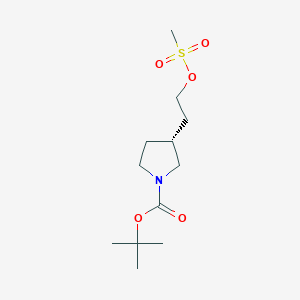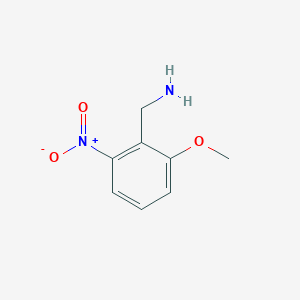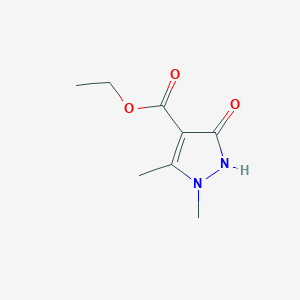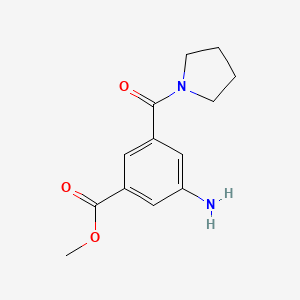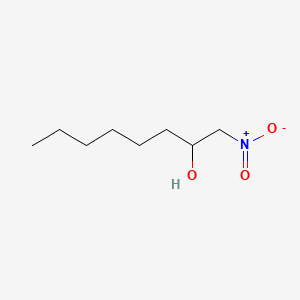
2-Octanol, 1-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Octanol, 1-nitro- is an organic compound with the molecular formula C8H17NO3 It is a nitro alcohol, characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to an octane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octanol, 1-nitro- typically involves the nitration of 2-octanol. One common method is the reaction of 2-octanol with nitric acid in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of 2-Octanol, 1-nitro- can be achieved through a continuous flow process. This involves the use of large-scale reactors where 2-octanol and nitric acid are continuously fed into the system, and the product is continuously removed. This method allows for efficient production and high yields.
化学反応の分析
Types of Reactions
2-Octanol, 1-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of 2-nitrooctanone or 2-nitrooctanoic acid.
Reduction: Formation of 2-aminooctanol.
Substitution: Formation of 2-nitrooctyl chloride or 2-nitrooctyl bromide.
科学的研究の応用
2-Octanol, 1-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, including surfactants and plasticizers.
作用機序
The mechanism of action of 2-Octanol, 1-nitro- involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. This interaction can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.
類似化合物との比較
Similar Compounds
2-Octanol: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Nitrooctane: Has the nitro group on a different carbon, leading to different reactivity and properties.
2-Nitro-1-butanol: A shorter chain nitro alcohol with different physical and chemical properties.
Uniqueness
2-Octanol, 1-nitro- is unique due to the presence of both a hydroxyl and a nitro group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.
特性
CAS番号 |
2224-39-7 |
|---|---|
分子式 |
C8H17NO3 |
分子量 |
175.23 g/mol |
IUPAC名 |
1-nitrooctan-2-ol |
InChI |
InChI=1S/C8H17NO3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3 |
InChIキー |
UHUZCPVKBAPSSA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




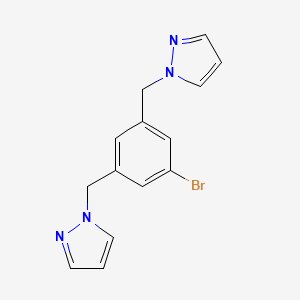
![6-Chloro-2-methylimidazo[1,2-B]pyridazine-8-carboxylic acid](/img/structure/B13986577.png)
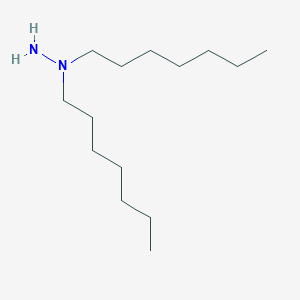

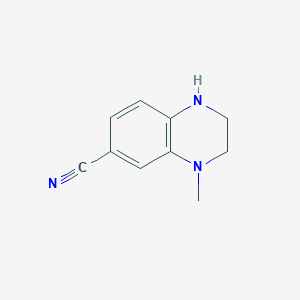
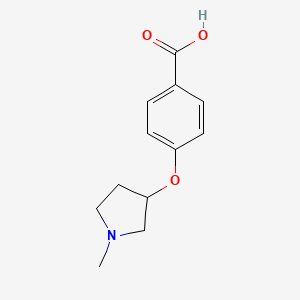
![tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13986606.png)

